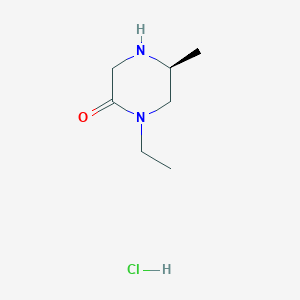

(S)-1-ethyl-5-methylpiperazin-2-one hydrochloride

Description

(S)-1-Ethyl-5-methylpiperazin-2-one hydrochloride is a chiral piperazinone derivative with a molecular formula of C₇H₁₄N₂O·HCl and a molecular weight of 178.66 g/mol (based on the free base molecular weight of 142.201 g/mol from ). This compound features a six-membered piperazinone ring substituted with an ethyl group at the 1-position and a methyl group at the 5-position, with the stereochemistry specified as (S)-configuration at the 5-position. Its CAS registry number is 869901-78-0, and it is commonly referred to by synonyms such as (5S)-1-ethyl-5-methylpiperazin-2-one .

The compound is synthesized via routes involving cyclization of amino acid precursors or reductive amination, as indicated by the four synthesis-related articles referenced in . Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and analytical applications.

Properties

IUPAC Name |

(5S)-1-ethyl-5-methylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-3-9-5-6(2)8-4-7(9)10;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKRBLAOQHURSB-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(NCC1=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H](NCC1=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-ethyl-5-methylpiperazin-2-one hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The initial step involves the cyclization of appropriate precursors to form the piperazine ring.

Substitution Reactions: The ethyl and methyl groups are introduced at the first and fifth positions of the piperazine ring, respectively, through substitution reactions.

Formation of the Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and substitution reactions.

Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography.

Formation of the Hydrochloride Salt: The purified compound is reacted with hydrochloric acid to obtain the hydrochloride salt, which is then dried and packaged.

Chemical Reactions Analysis

Types of Reactions

(S)-1-ethyl-5-methylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazine compounds.

Scientific Research Applications

(S)-1-ethyl-5-methylpiperazin-2-one hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-ethyl-5-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (S)-1-ethyl-5-methylpiperazin-2-one hydrochloride, we compare it with structurally or functionally related hydrochlorides and piperazine/piperidinone derivatives (Table 1).

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Observations

Structural Diversity: Unlike memantine hydrochloride (adamantane-based) or dosulepin hydrochloride (tricyclic), (S)-1-ethyl-5-methylpiperazin-2-one lacks aromatic or polycyclic frameworks, emphasizing its role as a chiral building block rather than a direct therapeutic agent . Its piperazinone core differentiates it from phenothiazine derivatives (e.g., N-desmethylthioridazine) and ethanolamine-based compounds (e.g., chlorphenoxamine) .

Physicochemical Properties: With a molecular weight of 178.66 g/mol, it is smaller and less lipophilic than tricyclic or phenothiazine analogs, suggesting better solubility but reduced membrane permeability compared to compounds like dosulepin .

Synthetic Utility: The compound’s synthesis routes (e.g., cyclization) align with methods for piperazinones but diverge from the multi-step syntheses required for phenothiazines or adamantane derivatives .

Research Findings and Limitations

- Pharmacological Potential: No direct therapeutic data are available for this compound, unlike memantine or dosulepin, which have well-established clinical profiles .

- Analytical Use : Its high purity (97%) makes it a candidate for analytical reference standards, akin to N-desmethylthioridazine hydrochloride .

- Knowledge Gaps: Comparative pharmacokinetic or toxicity data are absent in the provided evidence, limiting a full assessment of its advantages over analogs.

Biological Activity

(S)-1-Ethyl-5-methylpiperazin-2-one hydrochloride is a chiral piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C7H17ClN2

- Molecular Weight : Approximately 164.68 g/mol

- CAS Number : 1630082-91-5

The compound exists as a dihydrochloride salt, which enhances its solubility and stability, making it suitable for various pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Studies have demonstrated that derivatives of this compound can inhibit viral replication, suggesting therapeutic potential against viral infections.

- CNS Activity : Binding assays indicate that this compound may interact with various neurotransmitter receptors, highlighting its potential use in treating central nervous system disorders.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. It can alter enzyme activity, leading to changes in metabolic pathways. The exact molecular targets are still under investigation but may include neurotransmitter systems and other signaling pathways critical for therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Studies : A study indicated that derivatives exhibited significant inhibitory effects on viral replication, suggesting their potential as antiviral agents.

- CNS Interaction : Research utilizing binding assays showed affinities for various neurotransmitter receptors, indicating potential applications in neuropharmacology.

- Pharmacokinetic Profiles : Investigations into pharmacokinetics revealed promising absorption and distribution characteristics, enhancing the therapeutic efficacy of this compound in clinical settings.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Ethylpiperazine | Lacks methyl and ketone groups | Less complex activity |

| 5-Methylpiperazin-2-one | Lacks ethyl group | Different chemical properties |

| 1-Ethyl-4-methylpiperazine | Different substitution pattern | Varies in reactivity |

This compound is unique due to its specific stereochemistry and substitution pattern, which contributes to its distinct chemical and physical properties. Its chiral nature makes it valuable in applications requiring enantiomerically pure compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.